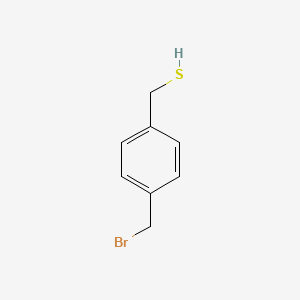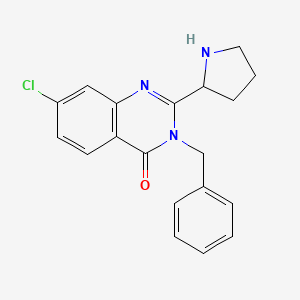![molecular formula C17H11N3O2 B15216528 6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by the presence of three pyridine rings, each substituted with a formyl group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the use of 6,6’-dibromo-2,2’-bipyridine as a starting material. This compound is first treated with n-butyllithium (n-BuLi) at low temperatures to form a lithium intermediate, which is then quenched with dimethylformamide (DMF) to introduce the formyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain low temperatures and precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxaldehyde: Similar structure but with carboxaldehyde groups at different positions.
3,3’-Bipyridine-6,6’-dicarboxaldehyde: Another bipyridine derivative with formyl groups at different positions.
Uniqueness
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde is unique due to its specific arrangement of formyl groups and pyridine rings, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H11N3O2 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C17H11N3O2/c21-10-12-4-6-14(18-8-12)16-2-1-3-17(20-16)15-7-5-13(11-22)9-19-15/h1-11H |
InChI Key |
JMAOENVZXJUXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=C(C=C2)C=O)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


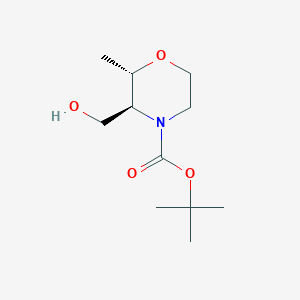
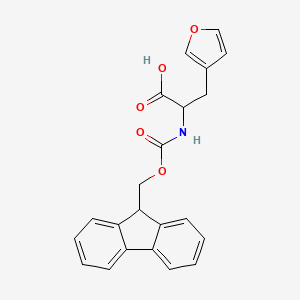
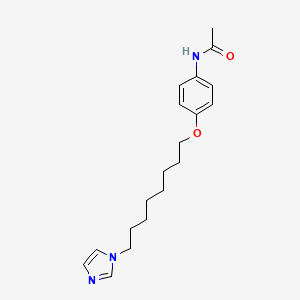
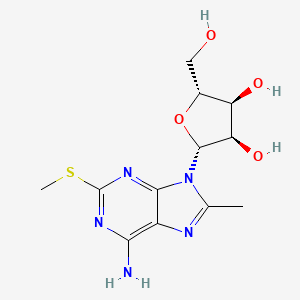
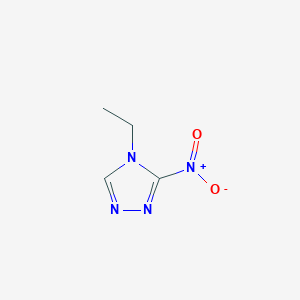

![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
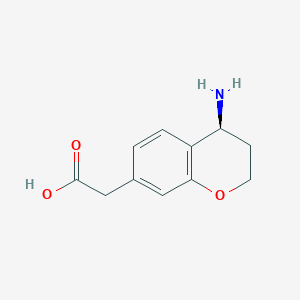
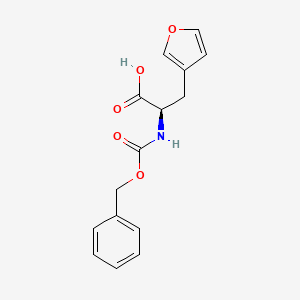
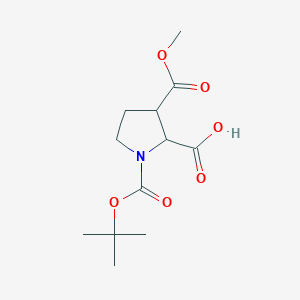
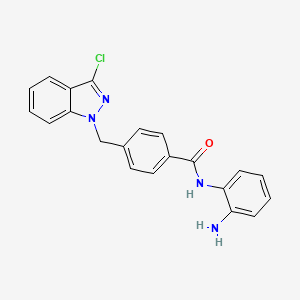
![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
